Marginatafuran

Description

Contextualization of Furanoditerpenoids in Marine Natural Products Chemistry

Marine environments are prolific sources of secondary metabolites, with marine terpenoids being common constituents across nearly all marine phyla, exhibiting a wide array of novel structures. nih.govnih.gov Furanoditerpenoids, a class of diterpenes characterized by the presence of a furan (B31954) ring and composed of four isoprene (B109036) units (C20H32), represent a significant group within these marine natural products. nih.govvulcanchem.com Marine sponges, in particular, are recognized as remarkable reservoirs for bioactive natural products, including spongian diterpenes. Many spongian diterpenes have also been isolated from spongivorous marine opisthobranch mollusks, such as nudibranchs, which are believed to sequester these metabolites from their sponge diets, suggesting their function in chemical defense mechanisms. Research has shown that furanoditerpenes isolated from marine sponges, such as Cacospongia species, exhibit various biological activities, including the inhibition of fertilized sea urchin egg development and the disruption of actin in cell lines. Furthermore, tetracyclic furanoditerpenes from Spongia officinalis have demonstrated antimicrobial properties. nih.gov

Historical Perspective on the Discovery and Initial Characterization of Marginatafuran

This compound holds a notable position as the first identified example of an isospongian-type diterpenoid. Its initial discovery involved isolation from the skin extract of the dorid nudibranch Cadlina luteomarginata, a species found in the northwestern Pacific. The precise chemical structure of this compound was elucidated through X-ray diffraction analysis. nih.gov Subsequent investigations revealed its presence, albeit in minor quantities, in sponges belonging to the genus Aplysilla from the same geographical region. This compound is structurally analogous to Marginatone (B1247180), with their primary distinction lying in the oxidation state of the D-ring. A synthetic pathway for the production of (-)-Marginatafuran, alongside (-)-Marginatone, was successfully developed by Gris et al., marking a significant step in its characterization and accessibility for further study.

Significance of this compound within the Isospongian Diterpenoid Family

Isospongian diterpenes constitute a distinct and expanding family of natural tetracyclic secondary metabolites predominantly isolated from marine organisms, including sponges and nudibranchs. This compound's identification as the inaugural member of this type underscores its foundational importance in defining and understanding this chemical class. The isospongian skeleton, exemplified by this compound, is characterized by a tetracyclic framework that can feature various fused ring systems, such as trans-anti-trans or trans-anti-cis arrangements. The molecular architecture of these compounds, including specific stereochemistry at key positions, is crucial for their biological properties. For instance, Marginatone, a closely related isospongian diterpene, has been observed to inhibit the mammalian mitochondrial respiratory chain (NADH oxidase activity) at micromolar concentrations, suggesting potential biological relevance for other members of this family, including this compound.

Overview of Current Research Trajectories and Academic Gaps for this compound

Current research trajectories concerning this compound largely revolve around its chemical synthesis and the exploration of its derivatives for potential biological applications. A significant focus has been on developing novel synthetic routes, such as palladium-catalyzed domino Heck-Suzuki reaction sequences, to create 17-arylsubstituted this compound-type isospongian diterpenoids. These synthetic efforts aim to produce derivatives with potentially enhanced or altered biological activities. The development of these new, more convenient synthetic pathways is crucial, as previous methods often relied on toxic mercury or tin chemistry, or expensive indium reagents. The ability to synthesize these complex molecules reliably and in sufficient quantities is often the only method for enabling fundamental biological discovery work.

Despite progress in synthetic methodologies, several academic gaps persist. A primary gap lies in the comprehensive investigation of this compound's specific biological activities, which remain less characterized compared to its structural relatives like Marginatone. Further research is needed to fully delineate its pharmacological profile, mechanisms of action, and potential therapeutic applications. Additionally, while synthetic routes have advanced, the development of more sustainable and efficient total synthesis methods that can be scaled for broader research or potential development remains an ongoing area of interest. Understanding the precise structure-activity relationships within the this compound-type isospongian diterpenoids also represents a significant academic gap, which could guide the rational design of new compounds with targeted biological effects.

Compound Information

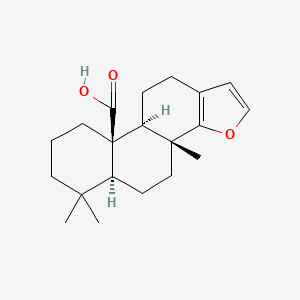

Structure

3D Structure

Properties

Molecular Formula |

C20H28O3 |

|---|---|

Molecular Weight |

316.4 g/mol |

IUPAC Name |

(3bR,5aS,9aR,9bS)-3b,6,6-trimethyl-5,5a,7,8,9,9b,10,11-octahydro-4H-naphtho[1,2-g][1]benzofuran-9a-carboxylic acid |

InChI |

InChI=1S/C20H28O3/c1-18(2)9-4-10-20(17(21)22)14(18)7-11-19(3)15(20)6-5-13-8-12-23-16(13)19/h8,12,14-15H,4-7,9-11H2,1-3H3,(H,21,22)/t14-,15-,19+,20+/m0/s1 |

InChI Key |

RUGYHESJQKWAQC-IQGAEYHTSA-N |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CCC4=C2OC=C4)(CCCC3(C)C)C(=O)O |

Canonical SMILES |

CC1(CCCC2(C1CCC3(C2CCC4=C3OC=C4)C)C(=O)O)C |

Synonyms |

marginatafuran |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Marginatafuran

Identification of Natural Sources: Cadlina luteomarginata (Dorid Nudibranch) and Aplysilla species (Sponges)

Marginatafuran was initially identified as a natural product from the skin extract of the dorid nudibranch, Cadlina luteomarginata, a marine mollusk found in the northwestern Pacific. vulcanchem.comnih.govnih.gov This discovery marked it as the first example of an isospongian-type diterpenoid from this nudibranch. vulcanchem.com Subsequent investigations revealed the presence of this compound, albeit in minor quantities, in sponges belonging to the genus Aplysilla collected from the same geographical region. vulcanchem.comnih.govnih.gov Specific Aplysilla species, such as Aplysilla polyrhaphis and Aplysilla glacialis, have been noted in relation to related furanoditerpenes like marginatone (B1247180) and its derivatives, which are also found in Cadlina luteomarginata. vulcanchem.comnih.gov

Extraction and Purification Techniques for this compound from Biological Matrices

The isolation of natural products like this compound from biological sources typically involves a series of extraction and purification steps. While specific detailed protocols for the direct isolation of this compound from its natural sources (nudibranchs or sponges) are not extensively detailed in all available literature, general methodologies for similar marine natural products or synthetic approaches to this compound-type compounds provide insight into the techniques employed.

Common extraction methods involve the use of organic solvents. For instance, in the synthesis of this compound-type isospongian diterpenoids, a reaction mixture is typically treated with diluted acid (e.g., H₂SO₄ to pH 5) and then extracted multiple times with an organic solvent like chloroform (B151607) (CHCl₃). vulcanchem.com The combined organic solution is then washed with water, dried over a desiccant (e.g., MgSO₄), and evaporated under vacuum to obtain a crude residue. vulcanchem.com

For purification, column chromatography is a widely utilized technique. The crude residue obtained from extraction can be purified using column chromatography with specific solvent systems, such as a mixture of petroleum ether and diethyl ether (Et₂O) in a 2:1 ratio. vulcanchem.com Other advanced purification techniques, such as solid-phase extraction (SPE) and molecularly imprinted solid-phase extraction, are also employed for complex natural product mixtures. Recrystallization can further refine the purity of the isolated compound.

Chemoecological Context of this compound Production and Sequestration

This compound, as a spongian diterpene, plays a significant role as an eco-physiological mediator in marine ecosystems. vulcanchem.comnih.gov Marine sponges, which often lack physical defenses, are susceptible to predation. vulcanchem.com Consequently, many spongian diterpenes are found in spongivorous marine opisthobranch mollusks, such as nudibranchs, which consume these sponges. vulcanchem.comnih.gov

Nudibranchs are known for their ability to sequester secondary metabolites from their dietary sponges, utilizing these compounds for their own defense against predators. nih.gov In the case of Cadlina luteomarginata, while it is reported to possess the capacity for de novo biosynthesis of some terpenoids, it also accumulates known terpenoids, including this compound, from its dietary sponges, such as Pleraplysilla sp. and Aplysilla sp. nih.gov This suggests a complex chemoecological relationship where this compound can either be produced by the nudibranch or acquired from its diet, serving as a defensive chemical. The study of these defensive metabolites in nudibranch skin extracts is an ongoing area of research. This compound's identification as a furanoditerpene with a novel carbon skeleton further underscores its ecological significance.

Advanced Structural Elucidation and Stereochemical Assignment of Marginatafuran

Comprehensive NMR Spectroscopic Analysis in Marginatafuran Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of organic compounds in solution, offering detailed insights into the connectivity of atoms and their spatial relationships. For this compound, a comprehensive suite of 1D and 2D NMR techniques was employed to fully characterize its structure. vulcanchem.com

1D NMR Techniques (e.g., proton, carbon-13)

One-dimensional (1D) NMR experiments, specifically proton (¹H) NMR and carbon-13 (¹³C) NMR, provide fundamental information about the types and environments of hydrogen and carbon atoms within the molecule. vulcanchem.com

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would reveal the number of distinct proton environments, their chemical shifts, and coupling patterns. Chemical shifts provide clues about the electronic environment of protons (e.g., protons adjacent to electronegative atoms or within aromatic systems), while coupling constants indicate the number of neighboring protons and their spatial relationship. For compounds like this compound, characteristic signals for methyl groups, methylene (B1212753) protons, methine protons, and furan (B31954) protons would be observed. vulcanchem.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton, indicating the number of distinct carbon environments and their hybridization states (e.g., sp³, sp², sp). Broadband proton-decoupled ¹³C NMR spectra would show signals for all carbon atoms, while techniques like Distortionless Enhancement by Polarization Transfer (DEPT) would differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons. vulcanchem.com

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for establishing through-bond and through-space correlations, which are vital for assembling the molecular fragments derived from 1D NMR data and for assigning stereochemistry. vulcanchem.com

Correlation Spectroscopy (COSY): COSY experiments identify protons that are coupled to each other (i.e., on adjacent carbons), providing direct evidence for proton-proton connectivity within spin systems. This helps in tracing continuous chains of protons throughout the molecule.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of directly bonded protons and carbons. This experiment is fundamental for assigning proton signals to their corresponding carbon atoms, simplifying the interpretation of complex spectra.

Mass Spectrometry for Molecular Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to provide information about its structural features through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to accurately determine its molecular formula by measuring the exact mass of the molecular ion. vulcanchem.com

Chiroptical Methods for Absolute Configuration Studies

Chiroptical methods, such as Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD) spectroscopy, are essential for determining the absolute configuration of chiral molecules like this compound.

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of wavelength. The shape of the ORD curve, particularly the presence of Cotton effects (changes in optical rotation near an absorption band), can provide information about the absolute configuration of chromophores.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the three-dimensional structure and absolute configuration of chiral centers, especially those near chromophoric groups.

For this compound, comparison of experimental ORD or ECD spectra with those of structurally related compounds of known absolute configuration, or with computationally predicted spectra, would be used to assign its absolute stereochemistry. vulcanchem.com The specific rotation value, measured at a single wavelength (e.g., [α]D), also provides an initial indication of optical activity. vulcanchem.com

Computational Verification of Spectroscopic Data and Conformational Analysis

Computational chemistry plays an increasingly vital role in modern structural elucidation, providing a means to verify proposed structures and understand their conformational preferences.

Spectroscopic Data Prediction: Density Functional Theory (DFT) calculations can be used to predict spectroscopic parameters such as NMR chemical shifts (¹H and ¹³C) and chiroptical spectra (ORD and ECD) for different possible stereoisomers or conformers of this compound. By comparing these calculated spectra with the experimental data, researchers can confidently confirm the most plausible structure and stereochemistry. Discrepancies between calculated and experimental data can indicate errors in the proposed structure or highlight the need for more sophisticated computational models, including consideration of solvent effects and conformational dynamics.

Conformational Analysis: Complex molecules like this compound can exist in multiple conformations. Computational methods allow for the exploration of the conformational landscape, identifying the most stable conformers and their relative energies. This is crucial because spectroscopic properties are often conformation-dependent. Understanding the preferred conformations helps in interpreting NMR coupling constants, NOE correlations, and chiroptical data, providing a more complete picture of the molecule's three-dimensional structure in solution.

Biosynthetic Investigations and Precursor Studies of Marginatafuran

Proposed Biosynthetic Pathways to Marginatafuran from Isoprenoid Precursors

This compound, as a furanoditerpene, belongs to the vast class of isoprenoid-derived compounds. nih.gov The biosynthesis of isoprenoids universally commences with the C5 precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). wikipedia.org, nih.gov These fundamental building blocks are generated through two distinct metabolic routes: the mevalonate (B85504) (MVA) pathway and the non-mevalonate (MEP or DXP) pathway. wikipedia.org, nih.gov

Following the formation of IPP and DMAPP, these C5 units undergo sequential condensation reactions to yield longer-chain isoprenoid precursors. For diterpenes, which are C20 compounds, the ultimate precursor is geranylgeranyl diphosphate (GGPP). This elongation typically proceeds via intermediates such as geranyl diphosphate (GPP, C10) and farnesyl diphosphate (FPP, C15). wikipedia.org

While the precise enzymatic pathway leading to this compound in nature remains an active area of research, synthetic efforts provide valuable insights into potential biogenetic routes. A unified synthetic approach for this compound and related isospongian diterpenoids, such as marginatone (B1247180) and 20-acetoxymarginatone, has been developed. This synthesis involved key operations like an intramolecular Diels-Alder cycloaddition and a ring-closing metathesis reaction to construct the characteristic polycyclic skeleton. uni.lu Another synthetic route utilized the monoterpene (S)-carvone as a C-ring synthon, incorporating it into the tetracyclic isospongian framework via a C→ABC→ABCD ring annulation strategy, also employing intramolecular Diels-Alder and ring-closing metathesis reactions. wikipedia.org, fishersci.ca, lipidmaps.org These synthetic strategies, while not direct evidence of natural biosynthesis, suggest the complexity of cyclization and rearrangement steps likely involved in the natural formation of the unique marginatane skeleton. Isospongian diterpenes, including this compound-type compounds, constitute a family of tetracyclic secondary metabolites predominantly found in marine organisms. uni.lu, guidetopharmacology.org

Enzymatic Transformations and Biocatalytic Steps in this compound Formation

The formation of complex natural products like this compound from simpler isoprenoid precursors involves a series of highly specific enzymatic transformations. Enzymes are known for their ability to catalyze reactions with high yields and exquisite selectivities, making them central to natural product biosynthesis. guidetoimmunopharmacology.org

In the context of terpenoid biosynthesis, terpene cyclases play a pivotal role. These are metal-dependent enzymes that facilitate the cyclization of isoprenoid diphosphate substrates. The catalytic mechanism typically involves the loss of the diphosphate group from the substrate, generating a carbocation intermediate. This carbocation then undergoes a cascade of cyclization and rearrangement reactions, often leading to the formation of multiple fused rings with defined stereochemistry. mitoproteome.org This general mechanism is highly relevant to the formation of the polycyclic diterpene skeleton of this compound. While specific enzymes directly responsible for each step in this compound's biosynthesis have not been fully elucidated, it is understood that such transformations would involve a series of enzyme-catalyzed cyclizations, oxidations, and possibly rearrangements of a C20 isoprenoid precursor.

De Novo Biosynthesis Capabilities in Marine Organisms (e.g., Cadlina luteomarginata)

The dorid nudibranch Cadlina luteomarginata is recognized for its ability to produce endogenous terpenoids, including this compound. wikipedia.org, wikipedia.org Research utilizing stable isotope methodology has been instrumental in investigating the de novo biosynthesis of terpenoid and polyketide metabolites in these marine mollusks. wikipedia.org

Studies have revealed that the concentrations of biosynthetic products, such as albicanyl acetate (B1210297), cadlinaldehyde, and luteone, within C. luteomarginata can vary. Interestingly, an inverse correlation has been observed between the concentration of these endogenous metabolites and the availability of structurally similar compounds from their dietary sources. This finding suggests a potential regulatory mechanism where the de novo biosynthesis of defensive compounds by the nudibranch might be adjusted based on its immediate environmental needs and dietary intake. wikipedia.org This indicates that Cadlina luteomarginata possesses the inherent enzymatic machinery for the de novo production of complex terpenoids. Opisthobranch mollusks, a group that includes nudibranchs, are broadly capable of de novo biosynthesis of a diverse range of chemical skeletons, including terpenoids. wikipedia.org

Metabolite Sequestration and Biotransformation Mechanisms in Host Organisms

While Cadlina luteomarginata demonstrates de novo biosynthetic capabilities, evidence also points to the significant role of metabolite sequestration and biotransformation in its chemical defense strategy. This compound, initially isolated from C. luteomarginata, was subsequently found in sponges of the genus Aplysilla. nih.gov

Spongiane diterpenoids, a class to which this compound belongs, are found exclusively in sponges and marine shell-less mollusks (nudibranchs). nih.gov It is widely believed that nudibranchs acquire these spongiane-derived metabolites by sequestering them from their diet, which includes sponges, soft corals, hydroids, and other sessile marine invertebrates. nih.gov Direct evidence for this sequestration comes from the observation that known terpenoids, including furodysinin, furodysin, and this compound, which are frequently isolated from C. luteomarginata skin extracts, were also found in extracts of its dietary sponges, Pleraplysilla sp. and Aplysilla sp. wikipedia.org

Metabolite sequestration involves the active transport of compounds from the gut of the host organism to specific storage compartments. sci-toys.com This process allows the nudibranch to accumulate defensive chemicals from its food. In addition to sequestration, biotransformation mechanisms may also be at play. Biotransformation refers to the molecular conversion of compounds, often resulting in less reactive or more readily excretable forms. sci-toys.com While the nudibranch may de novo synthesize some compounds, it can also modify or utilize sequestered metabolites, integrating them into its own chemical arsenal. The interplay between de novo biosynthesis and dietary sequestration, possibly coupled with biotransformation, allows Cadlina luteomarginata to maintain a diverse and effective chemical defense.

Mechanistic Studies of Marginatafuran S Molecular and Cellular Interactions

Investigations into Marginatafuran's Modulatory Effects on Mammalian Mitochondrial Respiratory Chain Activity

This compound and related isospongian diterpenes have been investigated for their modulatory effects on the mammalian mitochondrial respiratory chain. vulcanchem.comresearchgate.netresearchgate.netacs.orgnih.gov The mitochondrial respiratory chain, also known as the electron transport chain, is crucial for cellular energy production (ATP synthesis) and consists of four main enzyme complexes (Complexes I, II, III, and IV) and two mobile electron carriers. mdpi.com

Inhibition of NADH Oxidase Activity by this compound and Isospongian Analogs

Preliminary evaluations have shown that this compound and a collection of synthesized isospongian analogs can inhibit the integrated electron transfer chain, specifically NADH oxidase activity, in the micromolar range. researchgate.netresearchgate.netacs.orgnih.govresearchgate.net NADH oxidase is a component of Complex I (NADH:ubiquinone oxidoreductase), which is the first enzyme complex in the mitochondrial respiratory chain. mdpi.comacs.orgebi.ac.uk Inhibition of NADH oxidase activity by compounds like this compound suggests an interference with the electron transfer process at this crucial step of cellular respiration. vulcanchem.comnih.govkyoto-u.ac.jp

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to a compound's chemical structure influence its biological activity. For this compound, SAR studies have explored the impact of various structural changes on its properties. uq.edu.auacs.orgrsc.orgnih.govnih.gov

Design and Synthesis of Chemically Modified this compound Analogs for Mechanistic Probing

The synthesis of this compound and its analogs often employs sophisticated chemical strategies. A general diastereoselective synthetic approach to isospongian diterpenes, including this compound, involves using (S)-carvone as a C-ring synthon. This is incorporated into the tetracyclic isospongian framework via a C→ABC→ABCD ring annulation strategy, utilizing intramolecular Diels-Alder and ring-closing metathesis reactions. researchgate.netresearchgate.netacs.orgnih.govrsc.orgrsc.orgacs.org

Recent research has also focused on developing 17-arylsubstituted this compound-type isospongian diterpenoids through palladium-catalyzed domino Heck-Suzuki reaction sequences. These synthetic routes allow for the introduction of various substituents at the C-17 position, which can lead to compounds with altered or enhanced biological activities. vulcanchem.commdpi.comresearchgate.netmdpi.com

Impact of Structural Modifications on Specific Biochemical Pathways

While specific detailed data tables on the impact of this compound's structural modifications on biochemical pathways are not explicitly provided in the search results, the general principle of SAR studies for this class of compounds is to understand how changes in the molecular structure, such as those at the C-17 position or the oxidation state of the D-ring, influence their inhibitory activity on the mitochondrial respiratory chain. vulcanchem.commdpi.comresearchgate.netresearchgate.net For instance, the difference in the D-ring oxidation state between this compound and Marginatone (B1247180) is noted, implying that this structural variation could contribute to differences in their biological profiles. vulcanchem.com The development of 17-arylsubstituted derivatives aims to explore how these modifications affect their biological activities, suggesting a direct link between structural changes and their impact on specific biochemical pathways, such as mitochondrial function. vulcanchem.commdpi.comresearchgate.net

Target Identification and Validation at the Molecular Level (e.g., Enzyme, Protein Binding)

While the search results indicate that this compound and its analogs inhibit NADH oxidase activity, which is part of mitochondrial Complex I vulcanchem.comresearchgate.netresearchgate.netacs.orgnih.govresearchgate.netacs.org, explicit details on the precise molecular target within Complex I (e.g., specific enzyme subunits or protein binding sites) for this compound itself are not extensively detailed. However, for other Complex I inhibitors, studies have shown binding to specific subunits, such as the 49-kDa, PSST, and ND1 subunits, which form the quinone-accessing cavity of Complex I. kyoto-u.ac.jp This suggests a similar approach would be necessary for this compound to fully elucidate its molecular target.

Derivatization and Chemical Modification Strategies for Marginatafuran

Synthesis of 17-Arylsubstituted Marginatafuran-Type Isospongian Diterpenoids

A significant advancement in the derivatization of the this compound skeleton involves the synthesis of 17-arylsubstituted analogues. mdpi.comresearchgate.netnih.gov A key method employed is a palladium-catalyzed domino Heck-Suzuki reaction sequence. mdpi.comnih.gov This approach utilizes the accessible plant-derived diterpenoid, lambertianic acid, as a starting material. mdpi.comresearchgate.net

The process begins with the bromination of lambertianic acid to yield 16-bromolambertianic acid. mdpi.com This intermediate then undergoes a cascade reaction that includes an intramolecular Heck reaction followed by a Suzuki cross-coupling with various arylboronic acids. mdpi.comresearchgate.net This reaction sequence effectively constructs the tetracyclic isospongian core and installs a desired aryl group at the C-17 position. mdpi.com The reaction's chemoselectivity and direction are influenced by the nature of the substituents on both the arylboronic acid and the furan (B31954) ring of the starting material. mdpi.comnih.gov

This strategy has enabled the creation of a library of this compound-type diterpenoids with a wide variety of substituents at the C-17 position. mdpi.comresearchgate.net The diastereoselectivity of the process is controlled by the inherent structural features of the labdanoid core, with the reaction proceeding from the less sterically hindered α-side, resulting in a β-disposition of the C-17 aryl substituent. mdpi.com

Table 1: Examples of Synthesized 17-Arylsubstituted this compound Analogues Data sourced from Kharitonov, Y. V., & Shults, E. E. (2022). mdpi.com

| Entry | Arylboronic Acid | Resulting C-17 Substituent | Product | Yield (%) |

| 1 | Phenylboronic acid | Phenyl | 7a | 71 |

| 2 | 2-Fluorophenylboronic acid | 2-Fluorobenzyl | 7b | 61 |

| 3 | 3-Fluorophenylboronic acid | 3-Fluorobenzyl | 7c | 73 |

| 4 | 4-Fluorophenylboronic acid | 4-Fluorobenzyl | 7d | 70 |

| 5 | 4-Chlorophenylboronic acid | 4-Chlorobenzyl | 7e | 75 |

| 6 | 4-Bromophenylboronic acid | 4-Bromobenzyl | 7f | 68 |

| 7 | p-Tosylboronic acid | 4-Methylbenzyl | 7g | 72 |

| 8 | 4-Methoxyphenylboronic acid | 4-Methoxybenzyl | 7h | 65 |

| 9 | 3,4-Dimethoxyphenylboronic acid | 3,4-Dimethoxybenzyl | 7i | 63 |

| 10 | Naphthalen-1-ylboronic acid | Naphthalen-1-ylmethyl | 7j | 55 |

Functionalization of the Furan Ring in this compound for Chemical Probe Development

The furan ring is a key functional group in this compound and a prime target for chemical modification to develop chemical probes. These probes are valuable tools in chemical biology for applications such as target identification, protein profiling, and imaging. beilstein-journals.orgsigmaaldrich.com While specific examples of furan functionalization for probe development on this compound itself are not extensively documented, general strategies for modifying furan-containing natural products can be applied.

One potential strategy involves a [4+2] Diels-Alder cycloaddition. beilstein-journals.org A chemical probe containing a dienophile, such as a maleimide, along with a reporter tag (e.g., a UV or mass spectrometry tag), could be reacted with the furan ring of this compound. beilstein-journals.org This would covalently attach the probe, facilitating the detection and identification of this compound-protein interactions. beilstein-journals.org

Another approach involves the direct substitution on the furan ring. Studies on other furan-containing natural products, like Salvinorin A, have shown that introducing substituents can modulate biological activity. acs.org For instance, bromination of the furan ring or the introduction of small, electron-withdrawing groups can be achieved. acs.org Such modifications on the this compound furan ring could be used to fine-tune its properties or to introduce functionalities, like an alkyne handle, for subsequent "click-chemistry" conjugation to reporter molecules. sigmaaldrich.com The development of trifunctional building blocks—containing a reactive group, a bioorthogonal handle, and a connectivity group—could streamline the synthesis of a library of this compound-based probes. sigmaaldrich.com

Creation of Oxygenated Analogues and Other Structural Variants

The synthesis of oxygenated analogues and other structural variants of isospongian diterpenoids, including those related to this compound, has been achieved through a C→ABC→ABCD ring annulation strategy. researchgate.netacs.orgnih.gov This synthetic approach utilizes a commercially available monoterpene, (S)-carvone, as a synthon for the C-ring of the isospongian framework. researchgate.netacs.orgnih.gov

The strategy involves key steps such as an intramolecular Diels-Alder reaction and a ring-closing metathesis to construct the polycyclic skeleton. researchgate.netnih.gov This versatile approach has been successfully employed not only for the total synthesis of natural isospongians like (-)-marginatafuran and (-)-marginatone but also for the preparation of several nonnatural oxygenated analogues. researchgate.netacs.orgnih.gov The creation of these analogues is crucial for exploring structure-activity relationships and identifying the pharmacophoric elements of the molecule. researchgate.net For example, a preliminary evaluation of a collection of these synthesized isospongians revealed that many could inhibit the mammalian mitochondrial respiratory chain. researchgate.netacs.org

Strategies for Late-Stage Functionalization of this compound

Late-stage functionalization (LSF) is a powerful chemical strategy that involves introducing chemical modifications to a complex molecule, like this compound, in the final steps of a synthetic sequence. wikipedia.orgnih.gov This approach is highly valuable as it avoids the need for lengthy de novo synthesis to produce new analogues, thus accelerating the exploration of a compound's biological potential. wikipedia.orgnih.gov

For a complex scaffold such as this compound, LSF would typically target the C-H bonds of the core structure. wikipedia.org These reactions must be highly chemoselective to tolerate the various functional groups already present in the molecule. wikipedia.org The goal is to directly convert a C-H bond into a C-C, C-N, or C-O bond, among others, under mild conditions. wuxiapptec.com

Potential LSF strategies applicable to this compound could include:

C-H Oxidation: Introducing hydroxyl groups at various positions on the tetracyclic core could mimic metabolic processes and generate analogues with altered solubility and biological activity.

C-H Arylation/Alkylation: Directing the installation of new carbon-based substituents onto the this compound skeleton could probe steric and electronic requirements for biological interactions.

C-H Halogenation: The introduction of halogen atoms can influence a molecule's conformation and metabolic stability, providing another avenue for analogue development.

The application of LSF to this compound would significantly reduce the synthetic effort required to generate a diverse library of derivatives, enabling a more rapid investigation of its structure-activity relationship. wikipedia.org

Advanced Analytical Methodologies for Marginatafuran Research

Chromatographic Method Development for Purity Assessment and Isolation (e.g., HPLC, GC)

Chromatographic techniques are fundamental tools for the isolation and purity assessment of marginatafuran and its synthetic derivatives. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's volatility and thermal stability.

In the synthesis of this compound-type isospongian diterpenoids, reaction progress and the purity of resulting compounds have been monitored using Thin-Layer Chromatography (TLC). nih.govmdpi.com Following synthesis, purification is often achieved through column chromatography on silica (B1680970) gel. nih.govmdpi.com

For higher resolution and purity assessment, HPLC is a preferred method. A typical HPLC method for a compound like this compound would likely employ a reversed-phase column (such as C8 or C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often run in a gradient elution mode to ensure adequate separation from impurities. researchgate.net Chiral HPLC has been successfully used to separate enantiomers of other furan-containing lignans, suggesting its potential applicability for resolving stereoisomers in this compound-related research. nih.gov

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. For non-volatile compounds or those that might degrade at high temperatures, derivatization is a common strategy to increase volatility and improve chromatographic behavior. Given the structure of this compound, GC analysis would likely require derivatization. The development of a GC method would involve optimizing parameters such as the column type (e.g., a non-polar or medium-polarity capillary column like a HP-5MS), injector temperature, and the temperature program to achieve optimal separation. mdpi.com

| Parameter | HPLC Method Example | GC Method Example (Post-Derivatization) |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | HP-5MS (30 m x 0.25 mm, 0.25 µm) |

| Mobile Phase/Carrier Gas | Gradient of Acetonitrile and Water | Helium at 1 mL/min |

| Detection | UV-Vis (Diode Array Detector) | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Temperature | Ambient (e.g., 25 °C) | Temperature program (e.g., start at 100 °C, ramp to 280 °C) |

Hyphenated Techniques for Comprehensive Characterization in Complex Research Matrices (e.g., LC-MS, GC-MS, LC-NMR)

For the detailed structural characterization of this compound, especially within complex mixtures such as crude biological extracts or reaction mixtures, hyphenated techniques are indispensable. These methods couple the separation power of chromatography with the detection and structural elucidation capabilities of mass spectrometry and nuclear magnetic resonance spectroscopy.

LC-MS and GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. nih.gov It is highly selective, accurate, and reproducible, making it a first-choice analytical method for complex lipophilic substances. nih.gov The mass spectrometer provides data on the molecular mass and fragmentation patterns of the analyte, which are crucial for identification. nih.govnih.gov In the context of this compound research, GC-MS could be used to identify the parent compound and related derivatives in a sample mixture, with mass spectral databases like the National Institute of Standards and Technology (NIST) library aiding in compound identification. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for analyzing compounds that are not amenable to GC due to low volatility or thermal instability. waters.com LC-MS provides molecular weight information and, with tandem mass spectrometry (MS/MS), detailed structural data from fragmentation patterns. nih.gov This technique is invaluable for dereplication, the process of rapidly identifying known compounds in natural product extracts to prioritize novel structures for isolation. thieme-connect.deresearchgate.net

LC-NMR: The coupling of Liquid Chromatography with Nuclear Magnetic Resonance (LC-NMR) spectroscopy offers the unique advantage of providing complete, unambiguous structural information of analytes directly after chromatographic separation. mdpi.com This eliminates the need for labor-intensive isolation of every compound in a mixture. LC-NMR can be operated in different modes, including on-flow (for abundant components) and stop-flow (for acquiring detailed 1D and 2D NMR data on specific peaks). mdpi.com The development of LC-solid phase extraction (SPE)-NMR further enhances sensitivity by concentrating the analyte before NMR analysis. nih.gov For this compound research, LC-NMR would be a powerful tool for identifying isomers and fully characterizing novel analogues within a complex matrix. mdpi.com

| Technique | Primary Application | Key Information Obtained | Reference Principle |

|---|---|---|---|

| GC-MS | Analysis of volatile/derivatized this compound in complex mixtures | Retention time, molecular ion, fragmentation pattern for identification | nih.gov |

| LC-MS | Identification and characterization in crude extracts or reaction mixtures | Retention time, molecular weight, structural data from MS/MS | nih.gov |

| LC-NMR | Unambiguous structural elucidation of components in a mixture without isolation | Complete 1D (1H, 13C) and 2D (e.g., COSY, HSQC) NMR spectra | mdpi.com |

Development of Quantitative Analytical Assays for this compound in Experimental Samples

The development of a quantitative assay is critical for determining the concentration of this compound in various experimental samples, such as in metabolic studies or for quality control of synthetic batches. A robust quantitative method must be validated for parameters including linearity, accuracy, precision, and sensitivity. nih.gov

LC-MS/MS is often the method of choice for quantitative bioanalysis due to its high sensitivity and selectivity. rsc.org A quantitative assay for this compound using LC-MS/MS would typically involve the following steps:

Method Development : Optimization of chromatographic conditions (column, mobile phase) to achieve a sharp, symmetrical peak for this compound, free from interfering peaks from the sample matrix. Optimization of MS parameters, particularly using Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. mdpi.com

Sample Preparation : Developing an efficient extraction protocol (e.g., protein precipitation or liquid-liquid extraction) to isolate this compound from the sample matrix (e.g., plasma, tissue homogenate). nih.gov

Calibration Curve : Preparing a series of calibration standards with known concentrations of this compound in a representative blank matrix. The curve is generated by plotting the instrument response against the concentration. Linearity is typically assessed by the correlation coefficient (r²), which should be >0.99. nih.gov

Validation : Assessing the method's accuracy (closeness to the true value) and precision (repeatability), both within a single day (intra-day) and between different days (inter-day). nih.gov The Lower Limit of Quantification (LLOQ), the lowest concentration that can be measured with acceptable accuracy and precision, is also determined. nih.gov

HPLC with UV detection can also be used for quantification, particularly for less complex samples where high sensitivity is not required. mdpi.com The validation principles remain the same as for an LC-MS method.

Computational Chemistry and Theoretical Studies of Marginatafuran

Quantum Chemical Calculations for Electronic Structure and Reactivity of Marginatafuran

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are indispensable for elucidating the electronic structure, stability, and reactivity of chemical compounds. These methods allow for the prediction of molecular geometries, vibrational frequencies, and electronic properties such as charge distribution and orbital interactions. researchgate.netnih.gov Understanding the electronic structure is crucial for predicting how a molecule will behave in chemical reactions. Reactivity prediction through quantum chemical calculations helps in identifying potential reaction pathways and understanding reaction mechanisms.

In the context of this compound, quantum chemical calculations have been applied during studies related to its synthesis. Specifically, such calculations were employed to explain the distinct reactivity observed in propiolates during the synthetic approach toward (-)-Marginatafuran, (-)-Marginatone, and (-)-20-Acetoxymarginatone. This demonstrates the utility of quantum chemistry in providing mechanistic insights into the formation of complex natural products. These calculations can determine reaction energies and identify short-lived reactive intermediates, which are often challenging to characterize experimentally.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are a computational technique used to simulate the time-dependent behavior of molecular systems, treating all entities as flexible. This approach is crucial for understanding the dynamic nature of biomolecules and their interactions. MD simulations provide insights into protein structures, conformational changes, and the mechanisms underlying protein-ligand interactions. They can reveal the stability of molecular complexes and identify critical interactions between a ligand and its protein target.

Cheminformatics Approaches for this compound Structural Diversity and Lead Optimization

Cheminformatics leverages computational tools to analyze chemical data, accelerating various stages of drug discovery, including lead optimization and the analysis of structural diversity. researchgate.net These approaches are essential for refining molecular structures to enhance properties such as potency, selectivity, and pharmacokinetic profiles. researchgate.net Key cheminformatics techniques include Quantitative Structure-Activity Relationship (QSAR) modeling, which predicts biological activity based on molecular structure, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, which evaluate and modify lead compounds before experimental testing. researchgate.net

For natural products, cheminformatics can aid in exploring structural diversity within a chemical library or around a lead compound. This involves analyzing the chemical information and structural representations of compounds to generate computational hits for further optimization. While cheminformatics is widely applied in the optimization of natural product-derived drug candidates by addressing issues such as structural complexity and unfavorable pharmacokinetic profiles, specific cheminformatics studies focusing on the structural diversity of this compound or its lead optimization are not extensively documented in the public domain search results.

In Silico Prediction of Synthetic Pathways and Mechanistic Insights for this compound

In silico prediction of synthetic pathways involves using computational methods to design and evaluate chemical synthesis routes. This field has advanced significantly with the integration of artificial intelligence (AI) and large synthetic databases, enabling the computational prediction and assessment of synthetic feasibility. Techniques such as rule-based retrosynthesis and deep neural networks are employed to identify viable synthetic routes and predict reaction outcomes, considering factors like reactivity and functional group tolerance.

The experimental synthesis of (-)-Marginatafuran has been successfully achieved, often utilizing strategies that incorporate specific synthons into its tetracyclic framework. vulcanchem.com While the synthetic routes to this compound are known, detailed in silico prediction studies specifically outlining novel synthetic pathways or providing in-depth mechanistic insights derived purely from computational prediction for this compound are not widely available in the public domain search results. Such computational approaches can complement experimental synthesis by exploring alternative routes, optimizing reaction conditions, and understanding complex reaction mechanisms at an atomic level.

Future Directions and Emerging Research Opportunities for Marginatafuran

Exploration of Undiscovered Biosynthetic Pathways and Enzymes Related to Marginatafuran

The precise biosynthetic pathway of this compound and its related isospongian diterpenes in marine organisms remains largely unelucidated. While these compounds are found in sponges and the nudibranchs that feed on them, the specific enzymatic machinery responsible for constructing the characteristic tetracyclic framework is unknown. mdpi.comuv.es Future research should focus on identifying and characterizing these enzymes.

A plausible biosynthetic route may involve biomimetic-like cyclizations of polyene precursors, such as the furan-containing compound ambliofuran. mdpi.comacs.org Early synthetic studies mimicked this proposed natural strategy, using initiators to trigger a cascade of ring formations to build the isospongian skeleton. acs.org Another potential pathway could involve photooxidation and a one-pot sequential aldol (B89426) cyclization and lactonization, a hypothesis that has been suggested for related symbiotic natural products. researchgate.net

Future research efforts could employ a combination of genomics, transcriptomics, and proteomics on this compound-producing sponges, like those of the genus Aplysilla, to identify candidate genes and biosynthetic gene clusters (BGCs). mdpi.comubc.ca Heterologous expression of candidate enzymes (e.g., terpene cyclases, P450 monooxygenases) in model organisms could then be used to confirm their function in the this compound pathway. mdpi.comnih.gov Elucidating this pathway would not only provide fundamental biological insights but also open the door for metabolic engineering approaches to produce this compound and novel analogs.

Development of More Efficient and Sustainable Synthetic Methodologies for this compound and its Analogs

Significant progress has been made in the total synthesis of this compound and its analogs, providing a platform for creating structurally diverse compounds for biological evaluation. mdpi.comresearchgate.net However, there is still a need for more efficient, scalable, and sustainable synthetic routes.

Current prominent strategies include:

A C→ABC→ABCD Ring Annulation Strategy: This approach utilizes the readily available monoterpene (S)-carvone as a synthon for the C-ring. The tetracyclic framework is then constructed through key steps like an intramolecular Diels-Alder reaction and a ring-closing metathesis. acs.orgresearchgate.netnih.gov This method has been successfully applied to the synthesis of (-)-marginatafuran, (-)-marginatone, and (-)-20-acetoxymarginatone. nih.gov

Palladium-Catalyzed Domino Reactions: A powerful strategy uses the accessible plant diterpenoid lambertianic acid as a starting material. mdpi.comresearchgate.net A palladium-catalyzed domino Heck–Suzuki reaction sequence on a 16-bromolambertianic acid intermediate efficiently constructs the tetracyclic skeleton and allows for the introduction of a wide variety of substituents at the C-17 position. mdpi.comresearchgate.net This method is particularly valuable for creating a library of 17-arylsubstituted this compound analogs for structure-activity relationship (SAR) studies. mdpi.com

Biomimetic Cyclizations: Early approaches focused on the cyclization of polyene precursors like ambliofuran, initiated by reagents such as mercury(II) or tin(IV) chloride. mdpi.comacs.org While foundational, these methods often suffer from low yields. acs.org

The table below summarizes and compares key synthetic approaches.

| Synthetic Strategy | Starting Material(s) | Key Reactions | Advantages |

| Ring Annulation | (S)-Carvone | Intramolecular Diels-Alder, Ring-Closing Metathesis (RCM) | Uses a commercially available chiral pool starting material; general approach for various isospongians. acs.orgresearchgate.net |

| Domino Heck-Suzuki | Lambertianic Acid | Intramolecular Heck Reaction, Suzuki Coupling | High efficiency; allows for diverse analog synthesis at C-17; uses an accessible natural product. mdpi.comresearchgate.net |

| Biomimetic Cyclization | Ambliofuran | Electrophile-initiated polyene cyclization | Mimics a plausible biosynthetic pathway. mdpi.comacs.org |

Advanced Chemical Biology Tools for Deeper Mechanistic Elucidation of this compound's Interactions

Understanding how this compound interacts with cellular machinery is key to unlocking its therapeutic potential. Advanced chemical biology tools offer powerful methods to probe these interactions at a molecular level. upenn.edu

Affinity-Based Proteomics: this compound analogs can be synthesized with "handles" for bioconjugation, such as alkynes or azides for click chemistry, or with photo-activatable crosslinkers. nih.govsigmaaldrich.com These probes can be used in living cells to covalently link to their protein targets. Subsequent isolation and identification of these proteins via mass spectrometry (a technique known as chemical proteomics) can reveal the direct binding partners of this compound, providing critical clues to its mechanism of action. scilifelab.se

CRISPR-Based Genetic Screens: Genome-wide CRISPR-Cas9 screens can be employed to identify genes that, when knocked out, either sensitize or desensitize cells to this compound's effects. scilifelab.se This unbiased, high-throughput approach can uncover entire cellular pathways and protein complexes involved in the compound's activity, validating direct targets and revealing downstream effectors.

Advanced Imaging Techniques: By attaching fluorescent dyes to this compound, its uptake, distribution, and subcellular localization can be visualized in real-time using live-cell imaging and super-resolution microscopy. nih.gov This can provide spatial and temporal information about where the compound acts within the cell, complementing data from proteomics and genetic screens.

Fragment-Based Screening: Techniques like fragment-based screening by nuclear magnetic resonance (NMR) spectroscopy can identify small molecular fragments that bind to a target protein. scilifelab.se This approach could be used in reverse, using this compound as a starting point to understand how different parts of its structure contribute to binding interactions with its biological targets.

The application of these synergistic tools will move research beyond simply identifying what this compound does, to a more profound understanding of how it works, paving the way for rational optimization. frontiersin.org

Integration of Machine Learning and Artificial Intelligence in this compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and can be powerfully applied to the study of natural products like this compound. mednexus.orgmdpi.com These computational tools can accelerate research by predicting properties, identifying targets, and designing novel structures.

Predictive Modeling for Bioactivity: By generating a dataset from the synthesis and biological testing of this compound and its analogs (as described in section 10.2), ML algorithms like Random Forest or Support Vector Machines can be used to build Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com These models can predict the bioactivity of new, yet-to-be-synthesized analogs, allowing researchers to prioritize the most promising candidates and focus synthetic efforts efficiently.

Target Identification and Validation: AI platforms can integrate vast and heterogeneous biological data, including genomic, proteomic, and chemical data, to predict potential protein targets for a given small molecule. embl.org By inputting the structure of this compound, these algorithms could generate a ranked list of likely targets, which can then be experimentally validated using the chemical biology tools described in section 10.3.

Generative Models for Analog Design: Generative AI models can be trained on the structural rules of known bioactive molecules to design entirely new chemical entities with desired properties. drugdiscoverychemistry.com Such models could be used to create novel isospongian-type skeletons inspired by this compound, potentially leading to compounds with improved potency, selectivity, or drug-like properties.

Biosynthetic Pathway Prediction: ML can also aid in the discovery of biosynthetic pathways by analyzing genomic data to identify and prioritize potential BGCs associated with natural products, complementing the experimental approaches mentioned in section 10.1.

The integration of AI/ML into the this compound research workflow offers a paradigm shift, enabling a data-driven cycle of design, synthesis, and testing that is faster and more insightful than traditional trial-and-error approaches. rsc.org

Q & A

Q. How can interdisciplinary approaches enhance this compound research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.